3-(2-Chloroethyl)oxolane

Description

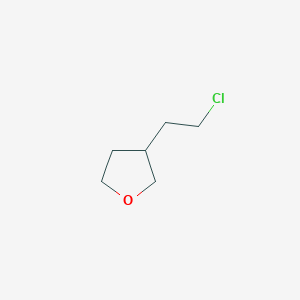

3-(2-Chloroethyl)oxolane is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 3-position with a 2-chloroethyl group (–CH2CH2Cl). Chloroethyl groups are known for their alkylating reactivity, which often confers biological activity, such as DNA cross-linking in antitumor agents . The oxolane ring may influence solubility, stability, and intermolecular interactions compared to non-cyclic analogs.

Properties

IUPAC Name |

3-(2-chloroethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPVJCWLMFDSPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343065-24-6 | |

| Record name | 3-(2-chloroethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)oxolane typically involves the reaction of tetrahydrofuran with a chlorinating agent. One common method is the reaction of tetrahydrofuran with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of chlorinating agents and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloroethyl)oxolane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Products include azidoethyl oxolane, thiocyanatoethyl oxolane, and alkoxyethyl oxolane.

Oxidation: Products include oxirane derivatives.

Reduction: The major product is ethyl oxolane.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-(2-Chloroethyl)oxolane serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form carboxylic acids or reduced to yield primary alcohols. Additionally, the chloroethyl group can participate in nucleophilic substitution reactions, making it versatile for generating diverse chemical derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reaction Outcome | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, CrO3 |

| Reduction | Primary alcohols | Sodium borohydride, LiAlH4 |

| Substitution | Various substituted oxolane derivatives | Amines, thiols under basic conditions |

Medical Applications

Potential in Drug Development

Research indicates that this compound is being investigated for its potential role in drug development. Its structure allows it to act as a building block for pharmaceuticals, particularly in the synthesis of alkylating agents used in cancer chemotherapy. For instance, compounds derived from this compound have shown promise in enhancing the efficacy of existing anticancer drugs by modifying their activity profiles .

Case Study: Neoglycosylation Methods

A study on chemoselective neoglycosylation methods highlighted the potential of using derivatives of this compound to enhance the biological activity of synthetic drugs. The research demonstrated that modifications to sugar structures could significantly impact the efficacy of anticancer agents, suggesting that this compound derivatives could be pivotal in developing more effective treatments .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the creation of various chemical products that are essential in manufacturing processes across different sectors. The compound's ability to undergo multiple types of chemical reactions makes it a key player in producing tailored chemicals for specific applications.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)oxolane involves its reactivity towards nucleophiles. The chloroethyl group is susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. The compound’s biological activity is attributed to its ability to interact with cellular targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2-(2-Chloroethyl)-4-methyl-1,3-dioxolane (CAS 7451-06-1)

- Structure : A dioxolane (five-membered ring with two oxygen atoms) substituted with a 2-chloroethyl group at the 2-position and a methyl group at the 4-position.

- Synthesis : Produced via acetal formation reactions, similar to other dioxolane derivatives .

- Reactivity: The chloroethyl group enables alkylation, while the dioxolane ring enhances solubility compared to non-cyclic chloroethyl compounds.

Bis(2-Chloroethyl)ether (BCEE)

- Structure : A linear ether with two 2-chloroethyl groups (–O–CH2CH2Cl)2.

- Key Difference : Lacks the cyclic oxolane/dioxolane structure, reducing steric hindrance and increasing volatility compared to 3-(2-Chloroethyl)oxolane.

N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)

- Structure : A nitrosourea with two 2-chloroethyl groups.

- Biological Activity : Forms DNA interstrand cross-links via chloroethyl group transfer, leading to cytotoxic effects in cancer therapy .

- Comparison : Unlike this compound, BCNU’s nitrosourea moiety enhances carbamoylating activity, which inhibits DNA repair mechanisms .

Reactivity and Alkylation Potential

Physicochemical Properties

Biological Activity

3-(2-Chloroethyl)oxolane, a compound with significant chemical reactivity, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound features a chloroethyl group attached to an oxolane ring, which contributes to its reactivity. The chloroethyl moiety is particularly notable for its susceptibility to nucleophilic attack, making it a key player in various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to significant cellular effects, including:

- Alkylation of DNA : Similar to other alkylating agents, it may induce DNA damage by forming adducts that disrupt normal cellular processes.

- Inhibition of Cellular Functions : The compound's reactivity allows it to interfere with critical cellular mechanisms, potentially leading to apoptosis or necrosis in affected cells.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

- Anticancer Potential : Given its structural similarities to known alkylating agents, there is ongoing research into its efficacy as a chemotherapeutic agent. Studies suggest that it may be effective in targeting cancer cells through DNA alkylation .

Table 1: Summary of Biological Activity Studies

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile:

- Genotoxicity : Studies indicate that compounds with similar structures can exhibit genotoxic effects, leading to mutations and cancer development .

- Exposure Risks : The chloroethyl group poses risks associated with inhalation and dermal exposure, necessitating careful handling in laboratory and industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.